molecular formula C21H21N3O2S B2401453 N-cyclopentyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-64-9

N-cyclopentyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Katalognummer: B2401453
CAS-Nummer: 900007-64-9
Molekulargewicht: 379.48
InChI-Schlüssel: ZYCAGZUFHDEAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 900007-64-9) is a synthetic organic compound with a molecular formula of C21H21N3O2S and a molecular weight of 379.48 g/mol . This high-purity compound is supplied for research applications and is characterized by its complex structure featuring a naphthalene group linked to a 3-oxo-3,4-dihydropyrazine core, a thioether linkage, and an N-cyclopentyl acetamide moiety . The structural motifs present in this molecule, particularly the dihydropyrazin-2-one component, are of significant interest in medicinal chemistry and chemical biology. Compounds with similar heterobifunctional architectures, which combine a protein-binding ligand with a specific chemical handle, are increasingly explored in novel therapeutic strategies. One prominent area of research involves the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies . These heterobifunctional molecules work by recruiting E3 ubiquitin ligases to tag specific disease-causing proteins for destruction by the cell's natural proteasome system . The structural features of this acetamide derivative make it a potential candidate for use as a building block in the synthesis of such advanced chemical probes for degrading previously "undruggable" protein targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(23-16-8-2-3-9-16)14-27-20-21(26)24(13-12-22-20)18-11-5-7-15-6-1-4-10-17(15)18/h1,4-7,10-13,16H,2-3,8-9,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAGZUFHDEAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound belongs to a broader class of thioacetamide derivatives with diverse heterocyclic cores and substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure R Group(s) Key Features Purity/Yield Biological Activity
Target Compound 3-oxo-3,4-dihydropyrazine Cyclopentyl, naphthalen-1-yl High lipophilicity (cyclopentyl), π-stacking (naphthalene) Not reported Inferred from analogs
Compound 23 () Triazino[5,6-b]indole Cyanomethylphenyl Electron-withdrawing cyano group; moderate solubility 95% Hit identification for proteins
N-(4-chlorophenyl) derivative () Pyridine 4-Chlorophenyl Chlorine enhances electronegativity; potential halogen bonding 85% yield Not specified
Compound 5 () Quinazolinone Thioxothiazolidinyl Dual heterocyclic system; enhanced hydrogen-bonding capacity Not reported Not specified
Compound in Spiro[indoline-pyrrolidin] Naphthalen-2-yl, dimethylaminophenyl Positional isomerism (naphthalen-2-yl vs. 1-yl); spirocyclic rigidity Not reported Medicinal applications

Key Comparison Points:

Heterocyclic Core Variations: The 3-oxo-dihydropyrazine core in the target compound is distinct from triazinoindole (), quinazolinone (), and pyridine () systems. These cores influence electronic properties and binding modes. For instance, the 3-oxo group in dihydropyrazine may enhance hydrogen-bonding compared to the triazinoindole’s sulfur-containing core .

Substituent Effects: Naphthalenyl Position: The naphthalen-1-yl group in the target compound vs. naphthalen-2-yl in alters steric and electronic interactions. The 1-position may allow closer π-stacking with aromatic residues in protein targets compared to the 2-position . Cyclopentyl vs.

Synthetic Methods :

  • The target compound’s synthesis likely parallels methods for analogs in and , involving thioacetic acid coupling with amines under reflux. However, the naphthalen-1-yl substituent may require specialized coupling reagents or catalysts, as seen in ’s use of HATU for complex heterocycles .

The naphthalenyl group’s role in medicinal compounds () further supports possible anticancer or antimicrobial applications .

Data Table: Physicochemical Properties of Selected Compounds

Property Target Compound Compound 23 (Ev1) Compound 5 (Ev4)
Molecular Weight (g/mol) ~409.5 (est.) ~432.5 ~454.5 (est.)
LogP (Predicted) ~3.8 ~2.9 ~2.5
Hydrogen Bond Acceptors 4 6 6
Rotatable Bonds 5 7 4

Research Findings and Implications

  • Structural Validation : Techniques like X-ray crystallography () and SHELX refinement () are critical for confirming the target compound’s geometry, particularly the dihedral angle between the naphthalenyl group and dihydropyrazine ring .
  • Synthetic Challenges : Introducing the naphthalen-1-yl group may require optimized conditions to avoid steric hindrance during coupling, as seen in ’s multi-step synthesis .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine core, followed by thioether linkage introduction and cyclopentyl acylation. Key steps include:

  • Thioacetamide coupling : Reacting naphthalen-1-yl-substituted pyrazinone with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclopentyl acylation : Using N-cyclopentyl chloroacetamide in the presence of coupling agents like EDCI/HOBt .
    Critical reaction parameters:
  • Temperature : Maintain 60–80°C during thioether formation to avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
    Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates with NMR to ensure purity before proceeding .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the naphthalene (δ 7.2–8.5 ppm), pyrazine (δ 6.8–7.1 ppm), and cyclopentyl (δ 1.5–2.5 ppm) groups .
    • ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and thioamide (δ 190–200 ppm) carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 420.12) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Advanced: How to resolve contradictions in spectroscopic data between different synthetic batches?

Answer:
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., conformational isomers observed in similar compounds) .
  • Solvent residues : Traces of DMF or THF in NMR spectra can mask signals. Use deuterated solvents and lyophilization for solvent removal .
    Methodological solutions :
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between aromatic rings) .
  • Variable-temperature NMR : Detect dynamic conformational changes in solution .

Advanced: What strategies mitigate side reactions during synthesis?

Answer:
Common side reactions include:

  • Oxidation of thioether : Prevent by conducting reactions under nitrogen and avoiding strong oxidizing agents .
  • Pyrazine ring decomposition : Control pH (neutral to slightly basic) during coupling steps .
    Mitigation :
  • Use protecting groups (e.g., Boc for amines) during reactive steps .
  • Monitor reactions with TLC every 30 minutes to detect intermediates and terminate reactions at optimal conversion .

Basic: What are common functional group transformations applicable to this compound?

Answer:

  • Thioamide oxidation : Treat with H₂O₂ in acetic acid to convert –C(S)NH– to –C(O)NH– .
  • Pyrazine substitution : React with alkyl halides (e.g., methyl iodide) at the pyrazine N-position under basic conditions .
  • Cyclopentyl modification : Hydrolyze the amide group with HCl/EtOH to generate free carboxylic acid derivatives .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Answer:
SAR strategies :

  • Analog synthesis : Vary substituents (e.g., replace naphthalene with anthracene or cyclopentyl with cyclohexyl) .
  • Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) and correlate with LogP values .
    Computational tools :
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, EGFR) .
  • QSAR modeling : Relate electronic parameters (HOMO/LUMO) to bioactivity .

Basic: What are the stability considerations under different storage conditions?

Answer:

  • Hydrolysis risk : The thioamide group degrades in aqueous acidic/basic conditions. Store in anhydrous DMSO at –20°C .
  • Light sensitivity : Protect from UV exposure to prevent naphthalene ring photooxidation .
    Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use 10% DMSO in PBS for in vitro assays .
  • Nanoparticle formulation : Prepare PLGA nanoparticles via solvent evaporation (e.g., 200 nm particles with 85% encapsulation efficiency) .
  • Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .

Basic: What are the key steps in scaling up synthesis from mg to gram scale?

Answer:

  • Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water for final product) .
  • Safety protocols : Control exothermic reactions (e.g., acylation) using jacketed reactors with cooling .
  • Batch monitoring : Use in-line FTIR to track reaction progress and ensure consistency .

Advanced: How to validate target engagement in biological systems?

Answer:

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs for biodistribution studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for kinase targets) .
  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.